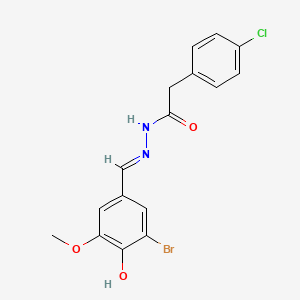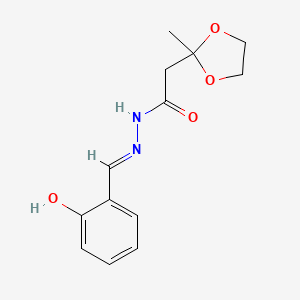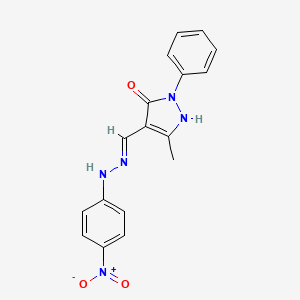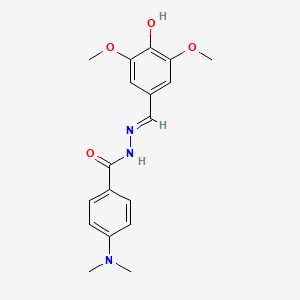![molecular formula C16H11BrN2O B3721882 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721882.png)
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The inhibition of amyloid-beta peptide aggregation by 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone is thought to be due to its ability to bind to the amyloid-beta peptide and prevent its aggregation. The neuroprotective effects of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in Parkinson's disease are thought to be due to its ability to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to apoptosis. 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has also been shown to increase the levels of intracellular calcium, leading to the activation of apoptotic pathways. In addition, 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to inhibit amyloid-beta peptide aggregation, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of using 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone. One direction is to further explore its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone-based drugs for clinical use is an important future direction.
Propriétés
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-12-8-5-11(6-9-12)7-10-15-18-14-4-2-1-3-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJYEMKNGMDSS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320210 | |
| Record name | 2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
743477-64-7 | |
| Record name | 2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721801.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3721820.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3721828.png)

![N'-nitro-2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazinecarboximidamide](/img/structure/B3721839.png)
![2-(4-methylphenyl)-4-[(2-phenylhydrazino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3721841.png)


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B3721863.png)

![2-({[1-(1-adamantyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721871.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721875.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3721879.png)